molecular formula C17H20N2O2 B1223216 Tropisetron CAS No. 89565-68-4

Tropisetron

Cat. No. B1223216
CAS RN: 89565-68-4
M. Wt: 284.35 g/mol
InChI Key: ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropisetron is an indole derivative with antiemetic activity . It is a 5HT-3 receptor antagonist used as an antiemetic in the treatment of chemotherapy-induced nausea and vomiting . It competitively blocks the action of serotonin at 5HT3 receptors .


Synthesis Analysis

Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats . It has been shown to change ZnT8, GLUT2 and UCP2 expressions that are molecules involved in insulin synthesis and release .


Molecular Structure Analysis

Tropisetron acts as both a selective 5-HT3 receptor antagonist and α7-nicotinic receptor partial agonist . It has been shown to sensitise human α7-nicotinic receptors to low concentrations of acetylcholine .


Chemical Reactions Analysis

Tropisetron is metabolized by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1) .


Physical And Chemical Properties Analysis

Tropisetron has a chemical formula of C17H20N2O2 and an average weight of 284.3529 . It has a melting point of 201-202 °C (dichloromethane-ethyl acetate) . Tropisetron monohydrochloride has a melting point of 283-285 °C (decomposition) .

Scientific Research Applications

Prevention of Post-Operative Nausea and Vomiting (PONV)

  • Application Summary : Tropisetron is commonly prescribed by doctors to patients undergoing surgery to prevent post-operative nausea and vomiting .
  • Methods of Application : Tropisetron is administered to patients undergoing surgery as a preventive measure against PONV .
  • Results or Outcomes : The use of Tropisetron has been found to be effective in preventing PONV, improving patient comfort post-surgery .

Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment

  • Application Summary : Tropisetron is used to prevent nausea and vomiting induced by cytotoxic therapy .
  • Methods of Application : Tropisetron is administered to patients undergoing chemotherapy as a preventive measure against CINV .
  • Results or Outcomes : The use of Tropisetron has been found to be effective in preventing CINV, improving patient comfort during chemotherapy .

Diabetes Treatment

  • Application Summary : Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats .
  • Methods of Application : Tropisetron was administered to STZ-induced diabetic rats for 2 weeks after inducing type 1 diabetes .
  • Results or Outcomes : Insulin secretion improved robustly in diabetes–tropisetron compared with the diabetic group. Oxidative stress biomarkers were lower in a diabetes–tropisetron group than in diabetic rats. Simultaneously, tropisetron administration promoted the expression of ZnT8 and GLUT2 and also beta-cell mass in pancreatic tissue, while the expression of uncoupling protein 2 (UCP2) was restrained .

Chemogenetics Research

  • Application Summary : Tropisetron is used in chemogenetics research for potential clinical applications .
  • Methods of Application : Tropisetron is used in combination with other substances to enhance their potency. For example, a triple mutant α7L131G,Q139L,Y217F-GlyR dramatically improved varenicline potency .
  • Results or Outcomes : The use of Tropisetron in chemogenetics research has shown promising results, with the potential for clinical applications .

Pharmaceutical Innovation

  • Application Summary : Tropisetron is being used in the development of new therapeutic agents .
  • Methods of Application : Tropisetron is used in the research and development process of new drugs .
  • Results or Outcomes : The use of Tropisetron in pharmaceutical innovation has led to the development of new therapeutic agents that embody high standards of efficacy, safety, and patient-centricity .

Safety And Hazards

Tropisetron is well tolerated with the most frequently reported adverse effect being headache . Extrapyramidal side effects are rare upon using tropisetron . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

With the introduction of Tropisetron, Umbrella Labs continues to explore its broader potential and applications . It signifies a pivotal shift in therapeutic approaches, positioning Umbrella Labs as a trailblazer in the healthcare sector .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044137
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tropisetron

CAS RN

89565-68-4
Record name Tropisetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropisetron
Reactant of Route 2
Reactant of Route 2
Tropisetron
Reactant of Route 3
Reactant of Route 3
Tropisetron
Reactant of Route 4
Reactant of Route 4
Tropisetron
Reactant of Route 5
Tropisetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tropisetron

Citations

For This Compound
13,800
Citations
KM de Bruijn - Drugs, 1992 - Springer
… describes clinical experience with tropisetron, a new 5-… Tropisetron 5mg once daily is an effective and well tolerated antiemetic treatment for chemotherapy-induced emesis. Tropisetron …
Number of citations: 113 link.springer.com
K Simpson, CM Spencer, KJ McClellan - Drugs, 2000 - Springer
Tropisetron is a serotonin (5-hydroxytryptamine; 5-HT) antagonist that is primarily used in the prevention of chemotherapy-induced nausea and vomiting. Antagonism of 5-HT3 binding …
Number of citations: 121 link.springer.com
CR Lee, GL Plosker, D McTavish - Drugs, 1993 - Springer
… tropisetron completely prevented vomiting occurring in the first 24 hours after chemotherapy in 35 to 76% of patients. Tropisetron … The effectiveness of tropisetron in patients who had …
Number of citations: 115 link.springer.com
F Kees, L Färber, M Bucher, G Mair… - British journal of …, 2001 - Wiley Online Library
… tropisetron is 5 mg orally, and 2–5 mg intravenously [1]. The aim of the present study was to determine the bioavailability of oral tropisetron … therapeutic use of tropisetron in fibromyalgia […
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
A Shiina, Y Shirayama, T Niitsu… - Annals of …, 2010 - annals-general-psychiatry …
… In addition, we reported that a single oral administration of tropisetron (10 … of tropisetron demonstrated by our group suggest the need for future studies to assess the effects of tropisetron …
GR Morrow, JT Hickok, SN Rosenthal - Cancer, 1995 - Wiley Online Library
Background. Nausea and vomiting are the most distressing side effects associated with the administration of chemotherapy for neoplastic diseases. Nausea, in particular, often had …
Number of citations: 147 acsjournals.onlinelibrary.wiley.com
MR Zirak, R Rahimian, M Ghazi-Khansari… - European journal of …, 2014 - Elsevier
… Tropisetron decreased the expression of inflammatory molecules … tropisetron, we concluded that this effect of tropisetron is not mediated by α7nAChR.Our results showed that tropisetron …
Number of citations: 61 www.sciencedirect.com
M Späth, T Stratz, G Neeck, I Kötter… - Scandinavian journal …, 2004 - Taylor & Francis
… in the tropisetron group) by using 5mg tropisetron iv for 5 days in a group of FM patients. Pain reduction, according to both VAS score and pain score, showed good effect sizes, and was …
Number of citations: 109 www.tandfonline.com
JJ Wang, ST Ho, YH Uen, MT Lin, KT Chen… - Anesthesia & …, 2002 - journals.lww.com
… Tropisetron group received IV tropisetron 2 mg, and the Pla- cebo group received IV saline. We found that both dexamethasone and tropisetron … Dexamethasone and Tropisetron groups …
Number of citations: 168 journals.lww.com
K Koike, K Hashimoto, N Takai, E Shimizu… - Schizophrenia …, 2005 - Elsevier
… , 20–30 mg) of tropisetron are needed to establish the full effect of tropisetron, since only a low dose (10 mg) of tropisetron was used in this study. Tropisetron is also a potent antagonist …
Number of citations: 154 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.